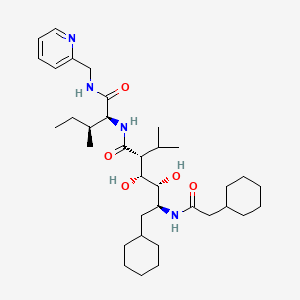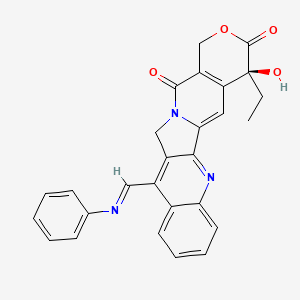
7-Phenyliminomethylcamptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyliminomethylcamptothecin is a derivative of camptothecin, a well-known alkaloid with significant antitumor properties. Camptothecin was originally isolated from the Chinese tree Camptotheca acuminata. The compound this compound has been synthesized to enhance the biological activity and improve the pharmacokinetic properties of camptothecin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyliminomethylcamptothecin involves the modification of the camptothecin scaffold. The key steps include:
Formation of the imine bond: This is achieved by reacting camptothecin with aniline under acidic conditions to form the imine derivative.
Phenylation: The imine derivative is then subjected to a phenylation reaction using phenylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Using high-throughput screening to determine the best conditions for each reaction step.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Phenyliminomethylcamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The phenyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylboronic acid with palladium catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imine derivatives.
Substitution: Formation of various substituted camptothecin derivatives.
Scientific Research Applications
7-Phenyliminomethylcamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: Investigated for its potential to inhibit topoisomerase I, an enzyme crucial for DNA replication.
Medicine: Explored as a potential anticancer agent due to its enhanced stability and activity compared to camptothecin.
Industry: Utilized in the development of new drug delivery systems and formulations.
Mechanism of Action
The primary mechanism of action of 7-Phenyliminomethylcamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the complex between topoisomerase I and DNA, this compound induces DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound with potent antitumor activity.
Topotecan: A water-soluble derivative used clinically for cancer treatment.
Irinotecan: Another derivative used in chemotherapy.
Uniqueness
7-Phenyliminomethylcamptothecin is unique due to its enhanced stability and improved pharmacokinetic properties compared to camptothecin. The phenyliminomethyl modification provides better interaction with biological targets, leading to increased efficacy and reduced side effects.
Properties
CAS No. |
292620-93-0 |
|---|---|
Molecular Formula |
C27H21N3O4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-(phenyliminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C27H21N3O4/c1-2-27(33)21-12-23-24-19(14-30(23)25(31)20(21)15-34-26(27)32)18(13-28-16-8-4-3-5-9-16)17-10-6-7-11-22(17)29-24/h3-13,33H,2,14-15H2,1H3/t27-/m0/s1 |
InChI Key |
AFHVIXVGKVAMKH-MHZLTWQESA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NC6=CC=CC=C6)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


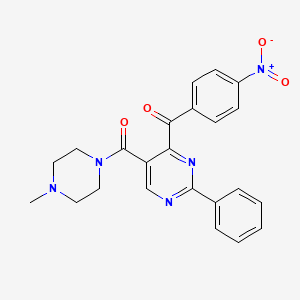
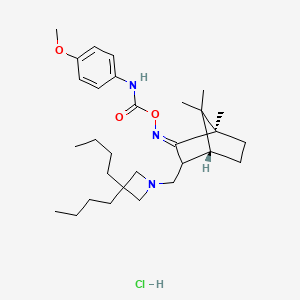
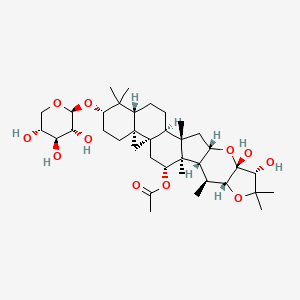
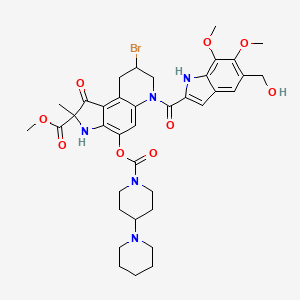

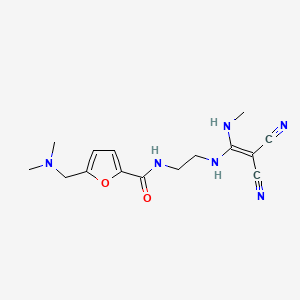
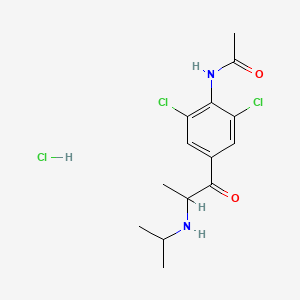
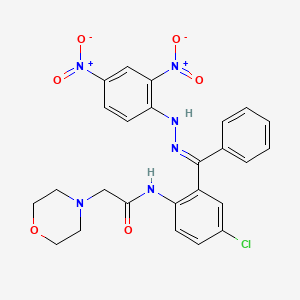
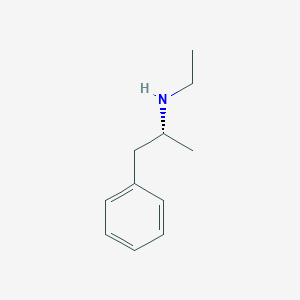
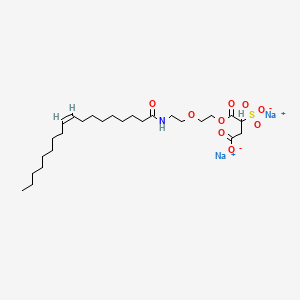
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

